- The Use of Hydrogen Peroxide for Closing Disulfide Bridges in PeptidesRussian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2004, 30(2), 101-110,
Cas no 90817-13-3 (Atrial natriureticpeptide-24 (rat) (9CI))

Atrial natriureticpeptide-24 (rat) (9CI) 化学的及び物理的性質
名前と識別子
-
- Atrial natriureticpeptide-24 (rat) (9CI)
- Atriopeptin III
- Atriopeptin 24
- ATRIOPEPTIN III (RAT)
- Atriopeptin-21 (rat),21a-L-phenylalanine-21b-L-arginine-21c-L-tyrosine
- Atriopeptin-24
- SER-SER-CYS-PHE-GLY-GLY-ARG-ILE-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER(DISULFIDE BRIDGE:CYS3-CYS19)
- SER-SER-CYS-PHE-GLY-GLY-ARG-ILE-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-ARG-TYR: SSCFGGRIDRIGAQSGLGCNSFRYDISULFIDE BRIDGE CYS7-CYS23
- Rat atriopeptin(103-126)
- Rat atriopeptin-24
- Atrial natriuretic peptide-24 (rat)
- 1,2-Dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecaazacyclotripentacontane, cyclic peptide deriv. (ZCI)
- Atriopeptin-21 (rat), 21a-L-phenylalanine-21b-L-arginine-21c-L-tyrosine- (ZCI)
- 5-28-Rat atrial natriuretic factor
- L-Tyrosine, L-seryl-L-seryl-L-cysteinyl-L-phenylalanylglycylglycyl-L-arginyl-L-isoleucyl-L-α-aspartyl-L-arginyl-L-isoleucylglycyl-L-alanyl-L-glutaminyl-L-serylglycyl-L-leucylglycyl-L-cysteinyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-arginyl-, cyclic (3→19)-disulfide
- Rat atrial natriuretic factor 103-126
- Rat atrial natriuretic peptide(5-28)
- Rat atriopeptin III
- α-Rat atrial natriuretic polypeptide 5-28
-
- インチ: 1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1
- InChIKey: AYCBRUDZNRVKGK-GWLSAQFNSA-N
- ほほえんだ: [C@@H](NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC([C@H]1NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)CNC(=O)CNC(=O)[C@H](CC2C=CC=CC=2)NC(=O)[C@@H](NC(=O)[C@H](CO)NC(=O)[C@@H](N)CO)CSSC1)=O)(C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@H](C(=O)O)CC1C=CC(O)=CC=1)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 2549.173315g/mol
- ひょうめんでんか: 0
- XLogP3: -11.8
- 水素結合ドナー数: 42
- 水素結合受容体数: 40
- 回転可能化学結合数: 53
- どういたいしつりょう: 2548.16996g/mol
- 単一同位体質量: 2548.16996g/mol
- 水素結合トポロジー分子極性表面積: 1190Ų
- 重原子数: 178
- 複雑さ: 5630
- 同位体原子数: 0
- 原子立体中心数の決定: 21
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.54
- PSA: 1193.55000
- LogP: -2.26200
Atrial natriureticpeptide-24 (rat) (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029868-1mg |
Atrial natriureticpeptide-24 (rat) (9CI) |
90817-13-3 | 90% | 1mg |
¥3000 | 2024-05-21 | |
AAPPTec | P001269-0.5mg |
Atriopeptin III, rat; Atrial Natriuretic Peptide (5-28) |
90817-13-3 | 0.5mg |
$275.00 | 2024-07-31 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801444-1mg |
Atriopeptin III |
90817-13-3 | ≥90% (HPLC) | 1mg |
¥1,880.00 | 2022-09-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A61790-500g |
Atriopeptin 24 |
90817-13-3 | 90% | 500g |
¥1698.0 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801444-2.5mg |
Atriopeptin III |
90817-13-3 | ≥90% (HPLC) | 2.5mg |
¥3,200.00 | 2022-09-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A61790-1mg |
Atriopeptin 24 |
90817-13-3 | 90% | 1mg |
¥2868.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A61790-500ug |
Atriopeptin 24 |
90817-13-3 | 90% | 500ug |
¥1698.0 | 2023-09-08 | |
1PlusChem | 1P00GSG7-2.5mg |
ATRIOPEPTIN III (RAT) |
90817-13-3 | ≥90% (HPLC) | 2.5mg |
$363.00 | 2024-04-20 | |
Aaron | AR00GSOJ-2.5mg |
Atriopeptin III (rat) |
90817-13-3 | 90% | 2.5mg |
$457.00 | 2025-02-11 | |
A2B Chem LLC | AH82567-2.5mg |
ATRIOPEPTIN III (RAT) |
90817-13-3 | ≥90% (HPLC) | 2.5mg |
$410.00 | 2024-05-20 |
Atrial natriureticpeptide-24 (rat) (9CI) 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrogen sulfide ; 30 min, 20 °C
1.3 Solvents: Ethyl acetate ; 20 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 8.0, 20 °C
1.5 Reagents: Hydrogen peroxide ; 30 min, 20 °C
1.6 Reagents: Acetic acid Solvents: Water ; 20 °C
Atrial natriureticpeptide-24 (rat) (9CI) Raw materials
Atrial natriureticpeptide-24 (rat) (9CI) Preparation Products
Atrial natriureticpeptide-24 (rat) (9CI) 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
8. Book reviews
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
Atrial natriureticpeptide-24 (rat) (9CI)に関する追加情報
Introduction to Atrial Natriuretic Peptide-24 (rat) (9CI) and Its Significance in Modern Research
Atrial Natriuretic Peptide-24 (rat) (9CI), identified by the CAS number 90817-13-3, is a critically important peptide in the field of cardiovascular and renal biology. This compound, specifically a rat-derived form of the peptide, has garnered significant attention due to its unique physiological roles and therapeutic potential. The peptide's structure and function are deeply intertwined with the body's ability to regulate blood pressure, fluid balance, and cardiovascular homeostasis.
The significance of Atrial Natriuretic Peptide-24 (rat) (9CI) lies in its multifaceted biological activities. It is a member of the natriuretic peptide family, which includes several other peptides such as ANP and BNP, each playing distinct yet interconnected roles in maintaining cardiovascular health. The rat form of ANP-24, as indicated by its systematic name, has been extensively studied for its ability to promote natriuresis, diuresis, and vasodilation. These effects are crucial in managing conditions like hypertension, heart failure, and renal dysfunction.
Recent advancements in the study of Atrial Natriuretic Peptide-24 (rat) (9CI) have highlighted its potential as a therapeutic agent. Research has demonstrated that this peptide can modulate various signaling pathways involved in inflammation, oxidative stress, and cell growth. These pathways are often dysregulated in pathological conditions such as atherosclerosis and chronic heart failure. By targeting these pathways, ANP-24 holds promise for developing novel treatments that could significantly improve patient outcomes.
The CAS number 90817-13-3 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and commercial applications. This standardized naming system is essential for researchers who need to reference specific peptides in their studies. The use of CAS numbers also facilitates the tracking of patents, regulatory approvals, and commercial availability of these compounds.
In clinical research, Atrial Natriuretic Peptide-24 (rat) (9CI) has been investigated for its role in diagnosing and monitoring cardiovascular diseases. Elevated levels of natriuretic peptides are often indicative of cardiac overload and dysfunction. By measuring the levels of ANP-24 in patient samples, clinicians can gain valuable insights into the severity and progression of conditions such as heart failure. This non-invasive diagnostic approach has made natriuretic peptides valuable biomarkers in clinical practice.
The synthesis and purification of Atrial Natriuretic Peptide-24 (rat) (9CI) are complex processes that require specialized techniques and equipment. Researchers often employ recombinant DNA technology to produce large quantities of the peptide for experimental purposes. The purification process involves multiple steps to ensure high purity and biological activity, which are critical for downstream applications such as drug development.
The pharmacological properties of ANP-24 have been further explored through preclinical studies. These studies have shown that the peptide can attenuate hypertensive responses by inhibiting the renin-angiotensin system and promoting vasodilation. Additionally, ANP-24 has demonstrated anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. These findings suggest that ANP-24 could be a valuable component in combination therapies targeting multiple pathological mechanisms.
The regulatory landscape for compounds like Atrial Natriuretic Peptide-24 (rat) (9CI) is shaped by agencies such as the FDA and EMA, which provide guidelines for clinical trials and drug approval processes. Researchers must adhere to stringent regulatory requirements to ensure the safety and efficacy of their products. The growing interest in natriuretic peptides as therapeutic agents has led to increased funding for research in this area, fostering innovation and accelerating the development of new treatments.
The future prospects for ANP-24 are promising, with ongoing research exploring its potential applications beyond cardiovascular diseases. Studies are investigating its role in neuroprotection, particularly in conditions like stroke and neurodegenerative disorders. The peptide's ability to cross the blood-brain barrier suggests that it could have therapeutic benefits in central nervous system disorders as well.
In conclusion, Atrial Natriuretic Peptide-24 (rat) (9CI), identified by CAS number 90817-13-3, is a multifaceted peptide with significant implications for both basic research and clinical applications. Its ability to modulate key physiological processes makes it a promising candidate for developing new treatments for cardiovascular diseases, renal disorders, and potentially other conditions involving inflammation and oxidative stress. As research continues to uncover new aspects of its biology, ANP-24 is poised to play an increasingly important role in modern medicine.
90817-13-3 (Atrial natriureticpeptide-24 (rat) (9CI)) 関連製品
- 88898-17-3(Atrial Natriuretic Peptide (ANP) (1-28), rat)
- 90984-99-9(Atrial natriureticpeptide-26 (rat) (9CI))
- 56-59-7(Felypressin)
- 89139-54-8(Atrial natriureticpeptide-23 (rat) (9CI))
- 90052-57-6(Atrial natriureticpeptide-25 (rat) (9CI))
- 91421-87-3(Atrial natriureticpeptide-23 (rat), N-L-arginyl- (9CI))
- 115966-23-9(Urodilatin)
- 9087-70-1(Aprotinin)
- 359784-84-2([ala17]-mch)
- 69-53-4(Ampicillin)




